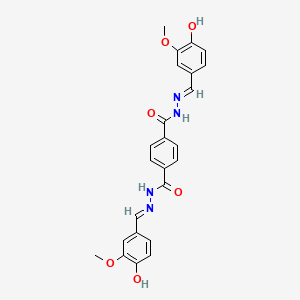![molecular formula C17H10ClF3N2S B2706049 4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine CAS No. 478080-78-3](/img/structure/B2706049.png)
4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring are two phenyl groups (rings of six carbon atoms), one of which has a chlorine atom attached (4-chlorophenyl) and the other has a trifluoromethyl group attached (3-trifluoromethylphenyl). The two phenyl groups are connected to the pyrimidine ring through a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine ring provides a planar, aromatic center to the molecule, while the phenyl groups add further aromaticity and complexity. The chlorine and trifluoromethyl groups would add elements of polarity and potential reactivity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and reagents present. The chlorine and trifluoromethyl groups could potentially be sites of reactivity. Additionally, the aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple aromatic rings would likely make it relatively stable and possibly quite rigid. The chlorine and trifluoromethyl groups could introduce elements of polarity, which could influence properties like solubility .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine derivatives have been synthesized with potential applications in inhibiting thymidylate synthase, a key enzyme in the DNA synthesis pathway, showing promise as antitumor and/or antibacterial agents. These compounds exhibit significant potency against human thymidylate synthase, suggesting their potential in cancer therapy. Such derivatives, with varying substituents, demonstrate different levels of biological activity, highlighting the importance of molecular structure in drug design (Gangjee et al., 1996; Gangjee et al., 1997).
Crystal Structures and Molecular Interactions
Studies on pyrimidine and aminopyrimidine derivatives, including those related to 4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine, focus on their crystal structures and molecular interactions. These analyses reveal intricate hydrogen bonding and molecular arrangements that are crucial for understanding their biological activity and potential drug interactions. Such insights are valuable for the rational design of new compounds with enhanced efficacy (Balasubramani et al., 2007).
Material Science and Polymer Chemistry
In material science, derivatives of 4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine contribute to the development of transparent aromatic polyimides with high refractive indices and small birefringences. These materials, derived from thiophenyl-substituted benzidines, exhibit good thermomechanical stabilities, highlighting their potential in advanced optical and electronic applications (Tapaswi et al., 2015).
Molecular Docking and Computational Chemistry
Computational studies, including vibrational spectral analysis and molecular docking, have been conducted on pyrimidine derivatives to understand their interaction mechanisms at the molecular level. These studies provide insights into the compounds' inhibitory activity against various biological targets, further aiding in the development of new therapeutic agents. Molecular docking, in particular, suggests potential inhibitory activity against specific proteins, underscoring the importance of computational chemistry in drug discovery (Alzoman et al., 2015).
Corrosion Inhibition
Pyrimidine-2-thione derivatives, related to the structural framework of 4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine, have been evaluated as corrosion inhibitors for mild steel in acidic environments. Their effective inhibition through adsorption on the metal surface, following the Langmuir isotherm, illustrates the potential of these compounds in industrial applications to protect metals against corrosion (Soltani et al., 2015).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound would depend on its intended application. If it shows promise in a particular area, such as medicinal chemistry, future research could involve further exploration of its biological activity, potential modifications to improve its properties, or studies on its mechanism of action .
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2S/c18-13-6-4-11(5-7-13)15-8-9-22-16(23-15)24-14-3-1-2-12(10-14)17(19,20)21/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAESJVQAFSFYJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=NC=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


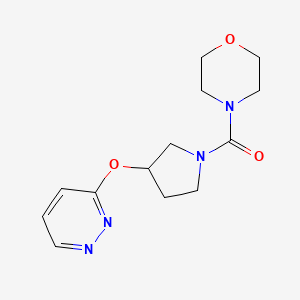
![2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2705970.png)
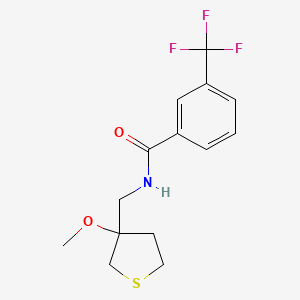
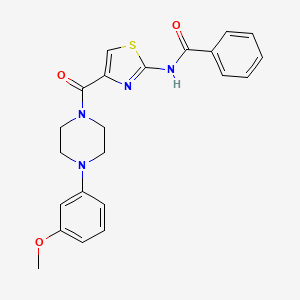
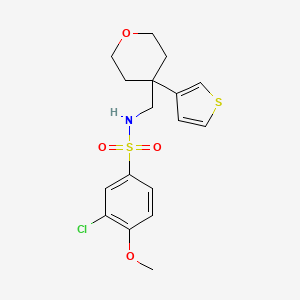
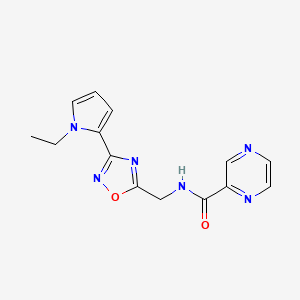
![2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2705978.png)
![Isoquinolin-1-yl-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2705980.png)
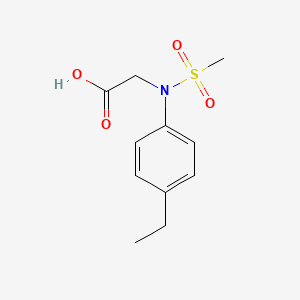


![tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)carbamate](/img/structure/B2705987.png)
